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Introduction

Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2), is a serine

protease that plays a crucial role in various cellular processes. Elevated levels of DPP7 are

observed in several cancers, such as colorectal cancer, and are often associated with a poor

prognosis. DPP7 contributes to tumor progression by promoting cell proliferation, survival,

migration, and invasion. Furthermore, it modulates the tumor microenvironment, fostering

immunosuppression. Consequently, the targeted knockdown or inhibition of DPP7 presents a

promising therapeutic strategy. These application notes provide detailed protocols for a range

of functional assays to assess the biological consequences of DPP7 knockdown in cancer cells

and immune cells.

Key Functional Assays and Expected Outcomes
The following sections detail experimental protocols to investigate the functional impact of

DPP7 knockdown. The provided data tables illustrate expected outcomes, comparing a control

group (e.g., cells treated with a non-targeting or scrambled shRNA) to a DPP7 knockdown

(shDPP7) group.
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Cell Proliferation and Viability Assay (MTT Assay)
Objective: To determine the effect of DPP7 knockdown on the metabolic activity of cells, which

is an indicator of cell viability and proliferation.

Quantitative Data Summary
Cell Line Treatment Group

Absorbance (570
nm) ± SD

% Viability

Colorectal Cancer

(HCT116)

Control (scrambled

shRNA)
1.25 ± 0.08 100%

Colorectal Cancer

(HCT116)

DPP7 Knockdown

(shDPP7)
0.78 ± 0.06 62.4%

Colorectal Cancer

(SW480)

Control (scrambled

shRNA)
1.42 ± 0.11 100%

Colorectal Cancer

(SW480)

DPP7 Knockdown

(shDPP7)
0.91 ± 0.09 64.1%

Experimental Protocol
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a

96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

MTT Reagent Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the

MTT into formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete

dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control group.
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Experimental Workflow

MTT Assay Workflow

Seed cells in 96-well plate

Incubate for 24h

Add MTT Reagent

Incubate for 4h

Add Solubilizing Agent (DMSO)

Measure Absorbance at 570 nm
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Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis following DPP7 knockdown.

Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected
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by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable

to Propidium Iodide (PI).

Quantitative Data Summary

Cell Line
Treatment
Group

Viable Cells
(%) (Annexin
V-/PI-)

Early
Apoptotic
Cells (%)
(Annexin
V+/PI-)

Late
Apoptotic/Necr
otic Cells (%)
(Annexin
V+/PI+)

HCT116

Control

(scrambled

shRNA)

94.5 ± 2.5 3.1 ± 0.8 2.4 ± 0.6

HCT116

DPP7

Knockdown

(shDPP7)

75.2 ± 3.1 15.8 ± 2.2 9.0 ± 1.5

SW480

Control

(scrambled

shRNA)

95.1 ± 2.1 2.8 ± 0.5 2.1 ± 0.4

SW480

DPP7

Knockdown

(shDPP7)

78.9 ± 2.8 13.5 ± 1.9 7.6 ± 1.1

Experimental Protocol
Cell Collection: Harvest approximately 1-5 x 10⁵ cells by centrifugation.

Washing: Wash cells once with cold 1X PBS.

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell

suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.
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Dilution: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

Differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.[1]

DPP7's Role in Apoptosis Signaling
Inhibition of DPP7 has been shown to induce apoptosis, a process mediated by the

upregulation of key tumor suppressor proteins.[2]
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Caption: DPP7-mediated inhibition of apoptosis.

Cell Migration and Invasion Assays
Objective: To assess the impact of DPP7 knockdown on the migratory and invasive potential of

cancer cells.

Transwell Migration/Invasion Assay
Principle: This assay measures the ability of cells to move through a porous membrane

(migration) or a membrane coated with an extracellular matrix (ECM) layer like Matrigel

(invasion) towards a chemoattractant.
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Assay Type Cell Line Treatment Group
Migrated/Invaded
Cells per Field
(Mean ± SD)

Migration HCT116
Control (scrambled

shRNA)
152 ± 15

Migration HCT116
DPP7 Knockdown

(shDPP7)
65 ± 8

Invasion HCT116
Control (scrambled

shRNA)
98 ± 11

Invasion HCT116
DPP7 Knockdown

(shDPP7)
39 ± 6

Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) in serum-free medium.

For invasion assays, pre-coat the inserts with Matrigel.

Cell Seeding: Seed 5 x 10⁴ cells in 200 µL of serum-free medium into the upper chamber.

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower

chamber.

Incubation: Incubate for 24-48 hours at 37°C.

Cell Removal: Remove non-migrated/invaded cells from the upper surface of the membrane

with a cotton swab.

Fixation and Staining: Fix the cells on the lower surface of the membrane with methanol and

stain with Crystal Violet.

Quantification: Count the number of stained cells in several random fields under a

microscope.

Wound Healing (Scratch) Assay
Principle: This method assesses collective cell migration by creating a "wound" in a confluent

cell monolayer and monitoring the rate of wound closure.
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Cell Line Treatment Group
% Wound Closure at 24h
(Mean ± SD)

HCT116 Control (scrambled shRNA) 85.3 ± 7.2

HCT116 DPP7 Knockdown (shDPP7) 35.8 ± 5.1

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

Washing: Gently wash with PBS to remove detached cells.

Imaging (0h): Capture images of the scratch at 0 hours.

Incubation: Add fresh medium and incubate for 24-48 hours.

Imaging (24/48h): Capture images of the same fields at subsequent time points.

Analysis: Measure the wound area at each time point and calculate the percentage of wound

closure.

Analysis of Epithelial-Mesenchymal Transition
(EMT) Markers
Objective: To determine if DPP7 knockdown affects the expression of key proteins involved in

EMT, a process critical for cancer cell migration and invasion.

Quantitative Data Summary (Densitometry from Western
Blot)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Marker Cell Line Treatment Group

Relative Protein
Expression
(Normalized to β-
actin)

E-cadherin (Epithelial) HCT116
Control (scrambled

shRNA)
1.00

E-cadherin (Epithelial) HCT116
DPP7 Knockdown

(shDPP7)
1.85

N-cadherin

(Mesenchymal)
HCT116

Control (scrambled

shRNA)
1.00

N-cadherin

(Mesenchymal)
HCT116

DPP7 Knockdown

(shDPP7)
0.45

Vimentin

(Mesenchymal)
HCT116

Control (scrambled

shRNA)
1.00

Vimentin

(Mesenchymal)
HCT116

DPP7 Knockdown

(shDPP7)
0.38

Experimental Protocol (Western Blot)
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.

Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-

cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated

secondary antibodies for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Densitometry: Quantify band intensity using imaging software.

DPP7's Influence on EMT
DPP7 knockdown leads to a reversal of the EMT phenotype, characterized by an increase in

epithelial markers and a decrease in mesenchymal markers.
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Caption: DPP7 promotes an EMT phenotype.

Immune Cell Function and Metabolism Assays
T-Cell Mediated Cytotoxicity Assay
Objective: To evaluate if DPP7 knockdown in tumor cells or macrophages enhances the killing

capacity of cytotoxic T-cells.
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Co-culture System Effector:Target Ratio
% Specific Lysis (Mean ±
SD)

T-cells + Control Tumor Cells 10:1 18.5 ± 3.2

T-cells + shDPP7 Tumor Cells 10:1 45.6 ± 4.8

T-cells + Control TAMs +

Tumor Cells
10:1 15.2 ± 2.9

T-cells + shDPP7 TAMs +

Tumor Cells
10:1 41.8 ± 4.1

Target Cell Preparation: Label target tumor cells (Control or shDPP7) with a fluorescent dye

(e.g., Calcein-AM).

Effector Cell Preparation: Isolate and activate human PBMCs or purified T-cells.

Co-culture: Co-culture effector and target cells at various ratios (e.g., 5:1, 10:1) for 4-24

hours. For macrophage experiments, include a pre-incubation step of tumor cells with

conditioned media from control or shDPP7 macrophages.

Quantify Lysis: Measure the release of the fluorescent dye into the supernatant (indicating

cell lysis) or quantify remaining viable target cells by flow cytometry.

Calculate Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous Release)

/ (Maximum Release - Spontaneous Release)] x 100.

Fatty Acid Oxidation (FAO) Assay (Seahorse XF)
Objective: To measure the rate of fatty acid oxidation in macrophages after DPP7 knockdown,

as DPP7 is known to regulate this metabolic pathway.
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Cell Type Treatment Group
Basal OCR
(pmol/min)

Palmitate-driven
Maximal
Respiration
(pmol/min)

Macrophages (THP-1

derived)

Control (scrambled

shRNA)
120 ± 10 250 ± 22

Macrophages (THP-1

derived)

DPP7 Knockdown

(shDPP7)
95 ± 8 160 ± 15

Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate.

Medium Exchange: On the day of the assay, replace the culture medium with FAO assay

medium containing palmitate-BSA conjugate and L-carnitine.

Seahorse Analysis: Place the plate in a Seahorse XF Analyzer. Measure the basal Oxygen

Consumption Rate (OCR).

Drug Injections: Sequentially inject mitochondrial stressor compounds (e.g., oligomycin,

FCCP, rotenone/antimycin A) to determine parameters like maximal respiration.

Data Analysis: Analyze the OCR data to determine the cells' capacity to oxidize fatty acids.

DPP7 Signaling in Tumor-Associated Macrophages
(TAMs)
DPP7 stabilizes Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid

oxidation, leading to an immunosuppressive tumor microenvironment.[3][4]
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DPP7-CPT1A Signaling Axis in TAMs
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Caption: DPP7 enhances FAO in macrophages.

DPP7's Role in Suppressing Disulfidptosis
Objective: To understand how DPP7 promotes cancer cell survival by preventing a novel form

of regulated cell death known as disulfidptosis.

DPP7-GPX4 Signaling Axis in Cancer Cells
DPP7 interacts with and stabilizes Glutathione Peroxidase 4 (GPX4), a key enzyme in cellular

redox homeostasis. This stabilization protects cancer cells from disulfidptosis and enhances
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their resistance to immune-mediated killing.[1][5]

DPP7-GPX4 Signaling Axis in Cancer Cells
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Caption: DPP7 stabilizes GPX4 to promote cancer cell survival.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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